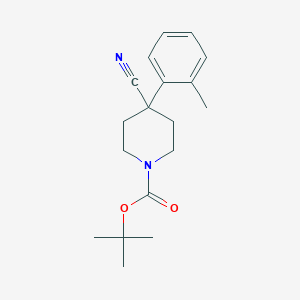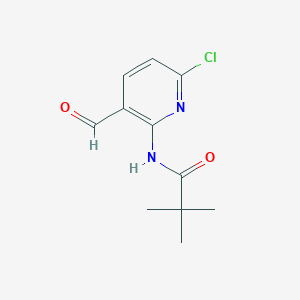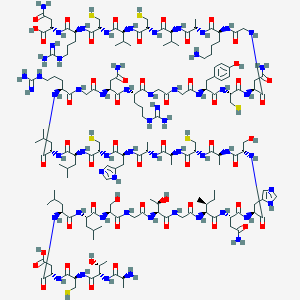
2,5-Dicianotiofeno
Descripción general
Descripción
Thiophene-2,5-dicarbonitrile is an organic compound with the chemical formula C6H2N2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two cyano groups (-CN) attached to the 2 and 5 positions of the thiophene ring. Thiophene-2,5-dicarbonitrile is a solid at room temperature, typically appearing as a pale yellow crystalline substance. It is known for its low solubility in water but good solubility in various organic solvents .
Aplicaciones Científicas De Investigación
Thiophene-2,5-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of anticancer and antimicrobial agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiophene-2,5-dicarbonitrile can be synthesized through several methods. One common approach involves the introduction of cyano groups onto the thiophene ring. This can be achieved by reacting thiophene with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction typically proceeds under mild conditions, yielding the desired dicarbonitrile product .
Industrial Production Methods: In an industrial setting, the production of thiophene-2,5-dicarbonitrile may involve more scalable and efficient methods. One such method includes the catalytic cyanation of thiophene derivatives using transition metal catalysts. This approach allows for higher yields and better control over the reaction conditions, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Thiophene-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene-2,5-dicarboxylic acid.
Reduction: Reduction of the cyano groups can yield thiophene-2,5-diamine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be employed for halogenation reactions.
Major Products:
Oxidation: Thiophene-2,5-dicarboxylic acid.
Reduction: Thiophene-2,5-diamine.
Substitution: Halogenated thiophene derivatives.
Mecanismo De Acción
The mechanism by which thiophene-2,5-dicarbonitrile exerts its effects depends on its specific application. In the context of organic electronics, the compound’s ability to participate in π-conjugation and electron transport is crucial. The cyano groups enhance the electron-withdrawing properties of the thiophene ring, facilitating charge transfer processes. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its cyano and thiophene moieties .
Comparación Con Compuestos Similares
Thiophene-2,5-dicarbonitrile can be compared with other thiophene derivatives such as:
Thiophene-2,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of cyano groups.
Thiophene-2,5-diamine: Contains amino groups in place of cyano groups.
2,5-Bis(thiophen-2-ylmethylene)amino]thiophene-3,4-dicarbonitrile: A more complex derivative with additional thiophene rings and imine linkages.
Uniqueness: Thiophene-2,5-dicarbonitrile is unique due to its dual cyano groups, which impart distinct electronic properties and reactivity compared to other thiophene derivatives. This makes it particularly valuable in the synthesis of advanced materials and bioactive compounds .
Propiedades
IUPAC Name |
thiophene-2,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N2S/c7-3-5-1-2-6(4-8)9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYINLNBRJVGINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172214 | |
| Record name | 2,5-Dicyanothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18853-40-2 | |
| Record name | 2,5-Dicyanothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018853402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dicyanothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes thiophene-2,5-dicarbonitrile derivatives interesting for anti-cancer research?
A: Research has shown that certain derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile exhibit promising anti-cancer activity. Specifically, these compounds have demonstrated cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. [] This activity is attributed to their ability to inhibit Epidermal Growth Factor Receptor (EGFR), a key protein involved in cell growth and proliferation, which is often overexpressed in cancer cells. []
Q2: How do these compounds interact with EGFR?
A: Molecular docking studies suggest that these derivatives bind to the active site of EGFR, potentially blocking the binding of its natural ligands and inhibiting downstream signaling pathways involved in cell proliferation. [] Notably, some derivatives displayed potent inhibition against both wild-type EGFR (EGFRWT) and the drug-resistant mutant EGFRT790M. []
Q3: Besides anti-cancer activity, do these compounds possess other interesting properties?
A: Yes, some derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile have shown promising antioxidant properties in vitro, effectively scavenging free radicals. [] This suggests potential for broader applications in conditions associated with oxidative stress.
Q4: What is the structural characterization of 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile?
A: 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile comprises a fused thiophene ring core with two methyl groups and two nitrile groups attached. Crystallographic analysis revealed that the thiophene rings within the core are almost planar. [] Further spectroscopic data, such as NMR and IR, could provide more insights into its structural features.
Q5: Can thiophene-2,5-dicarbonitrile be used to synthesize other heterocyclic compounds?
A: Yes, 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile serves as a versatile starting material for synthesizing various fused heterocyclic systems. For instance, it can react with carbonyl compounds to yield pyrimidine or pyrido-fused thieno[2,3-b]thiophene derivatives. [, ] Additionally, reactions with phosgeniminium chloride or sodium nitrite/HCl lead to the formation of pyrimido-[4″,5″:4′,5′]thieno[3′,2′:4,5]thieno[3,2-d]pyrimidine and 1,2,3-triazine[4″,5″:4′,5′]thieno-[3′,2′:4,5]thieno-[3,2-d]-1,2,3-triazine derivatives, respectively. [] These diverse synthetic routes highlight the compound's potential in developing new heterocyclic compounds with potential biological activities.
Q6: What are the future directions for research on thiophene-2,5-dicarbonitrile derivatives?
A: Further research is crucial to fully understand the therapeutic potential of thiophene-2,5-dicarbonitrile derivatives. This includes:* In-depth SAR studies: Examining the impact of structural modifications on potency, selectivity, and pharmacological properties. []* In vivo efficacy and toxicity studies: Evaluating the compounds' effectiveness in animal models and assessing their safety profile.* Drug delivery and formulation optimization: Developing strategies to enhance solubility, bioavailability, and targeted delivery to tumor sites. * Investigating the mechanism of action: Elucidating the precise molecular interactions and downstream signaling pathways affected by these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B170419.png)



![(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B170430.png)
![2-[4-(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B170434.png)
